N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea -

N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-4627760
CAS Number:
Molecular Formula: C17H18FN7O
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hesperadine

Compound Description: Hesperadine (N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide) is a known aurora kinase inhibitor.

Relevance: Although structurally distinct from N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea, Hesperadine's mention as an aurora kinase inhibitor in the context of exploring polyphenol-based inhibitors suggests a potential research interest in compounds with similar biological activity. The shared focus on kinase inhibition, particularly aurora kinases, links these compounds as potential targets for similar therapeutic applications.

N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]benzamide

Compound Description: This compound, known as TC-S7010, is another established aurora kinase inhibitor.

Relevance: Similar to Hesperadine, the identification of N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]benzamide as an aurora kinase inhibitor underscores the potential relevance of N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea within the same research scope. The pursuit of polyphenol-based aurora kinase inhibitors suggests that N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea, although not a polyphenol itself, might be investigated for similar inhibitory potential due to the shared research context.

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide

Compound Description: Also known as ZM447439, this compound is recognized as an effective aurora kinase inhibitor.

Relevance: The consistent emphasis on aurora kinase inhibitors, particularly those structurally related to polyphenols, as exemplified by N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide, hints at a potential research connection with N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea. The exploration of structurally diverse compounds within the realm of aurora kinase inhibition broadens the potential relevance of N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea in this research landscape.

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

Compound Description: This compound, identified as VX-680, is a known aurora kinase inhibitor.

Relevance: The repeated mention of aurora kinase inhibitors, particularly those with structural similarities to polyphenols, as seen with VX-680, suggests a potential research link with N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea. This implies that N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea may be investigated for its potential as an aurora kinase inhibitor despite not being a polyphenol itself. The exploration of diverse structures within this research area broadens the relevance of the target compound.

PS200981

Compound Description: PS200981 (3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide) is a potent p38 MAP kinase inhibitor discovered through high-throughput screening. It exhibits an IC50 of 1 μM against p38 kinase and effectively inhibits the LPS-induced increase in tumor necrosis factor (TNF) levels in human monocytes.

PS166276

Compound Description: PS166276 [(R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide] is another p38 MAP kinase inhibitor closely related to PS200981 but with improved potency and reduced cytotoxicity. It demonstrated efficacy in several intracellular signaling assays and in LPS-challenged mice, further solidifying the therapeutic potential of this class of p38 inhibitors.

CCT196969

Compound Description: CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea] is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases. This study investigates its ability to cross the blood-brain barrier, a crucial factor for treating melanoma brain metastases. CCT196969 demonstrated limited brain distribution due to active efflux mechanisms, highlighting the importance of BBB penetration for effective treatment.

MLN2480

Compound Description: MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-] is a panRAF inhibitor with distinct structural features compared to CCT196969 and LY3009120. It exhibits a higher brain distribution than the other two panRAF inhibitors but shows less potent in vitro efficacy against melanoma cell lines. This highlights the complex interplay between BBB permeability, target affinity, and overall therapeutic efficacy.

Properties

Product Name

N-(2-fluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C17H18FN7O

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C17H18FN7O/c1-12-22-15(11-16(23-12)25-10-4-7-21-25)19-8-9-20-17(26)24-14-6-3-2-5-13(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22,23)(H2,20,24,26)

InChI Key

NQWTZRDEEYZZQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.